molecular formula C17H14ClFN4O2 B2416164 N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866866-66-2

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2416164
CAS No.: 866866-66-2
M. Wt: 360.77
InChI Key: SIBIAJQQDPGSOC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClFN4O2 and its molecular weight is 360.77. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2/c1-10-16(21-22-23(10)13-6-4-12(19)5-7-13)17(24)20-14-9-11(18)3-8-15(14)25-2/h3-9H,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBIAJQQDPGSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound has the following structural formula:

C17H15ClFN6O2\text{C}_{17}\text{H}_{15}\text{ClF}\text{N}_6\text{O}_2

It features a triazole ring which is known for its diverse biological activities. The presence of substituents such as chlorine and fluorine enhances its pharmacological profile.

Biological Activity Overview

Research indicates that 1,2,3-triazole derivatives exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the anticancer potential of triazole derivatives. They can induce apoptosis and cell cycle arrest in various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against lung cancer cell lines (A549) .
  • Antimicrobial Properties : Triazole compounds have shown efficacy against bacterial and fungal infections. They disrupt microbial cell membranes and inhibit essential enzymes .
  • Antitrypanosomal Activity : Recent studies have evaluated triazole-based hybrids for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives exhibited potent activity with IC50 values significantly lower than those of standard treatments .

Anticancer Studies

A comprehensive study assessed the antiproliferative activity of various triazole derivatives against A549 lung cancer cells. The results indicated:

CompoundIC50 (μM)Mechanism of Action
This compound27.89Induces apoptosis via ROS production
Reference Compound (Chrysin)8.80Apoptosis induction

The presence of a fluorine atom on the phenyl ring was found to enhance the compound's activity .

Antimicrobial Activity

In antimicrobial assays, triazole derivatives displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring could enhance antibacterial potency .

Antitrypanosomal Activity

The evaluation of triazole analogs against T. cruzi revealed promising results:

CompoundIC50 (μM)Efficacy
Triazole Derivative 1d0.21High efficacy against trypomastigotes
Triazole Derivative 1f1.23Active against intracellular amastigotes

These findings suggest that the triazole scaffold can be optimized for better efficacy against parasitic infections .

Case Studies

Several case studies have documented the therapeutic potential of triazoles in clinical settings. For instance, a combination therapy involving a triazole derivative and traditional chemotherapy agents showed enhanced efficacy in treating resistant cancer types.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazole compounds have shown promising results in inhibiting various cancer cell lines. The anticancer efficacy of N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be attributed to its ability to induce apoptosis in cancer cells.

Case Study: Anticancer Efficacy

A study published in ACS Omega evaluated a series of triazole derivatives against multiple cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant growth inhibition percentages against various lines, including:

  • SNB-19 : 86.61%
  • OVCAR-8 : 85.26%
  • NCI-H40 : 75.99%

These results suggest that the compound could be a candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, the compound also demonstrates antimicrobial potential. Research has shown that triazole derivatives can inhibit mycobacterial and fungal strains effectively.

Case Study: Antimicrobial Screening

A study investigated a range of triazole compounds for their antimicrobial activity. The synthesized compounds were tested against several bacterial strains and showed comparable or superior activity to standard antibiotics such as isoniazid and ciprofloxacin. This suggests that this compound could serve as an effective antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Studies have indicated that modifications to the triazole ring and substituents on the phenyl groups can significantly impact biological activity.

Data Table: Structure-Activity Relationship Insights

Compound VariantAnticancer Activity (IC50)Antimicrobial ActivityKey Structural Features
Original Compound<100 μMEffective against mycobacteriaTriazole ring with chloro and methoxy substitutions
Modified Variant 1<50 μMModerate efficacyAdditional fluorine substitution
Modified Variant 2<30 μMHigh efficacyAltered phenyl group

This table illustrates how slight structural changes can lead to variations in biological activity, guiding future synthetic efforts.

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